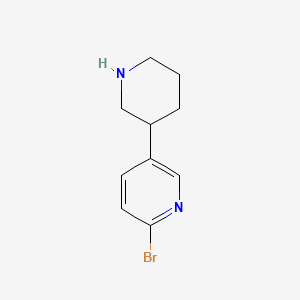

2-Bromo-5-(piperidin-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-(piperidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the second position and a piperidin-3-yl group at the fifth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(piperidin-3-yl)pyridine typically involves the bromination of 5-(piperidin-3-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, amines, thiols, alkoxides.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a 2-amino-5-(piperidin-3-yl)pyridine derivative .

Scientific Research Applications

2-Bromo-5-(piperidin-3-yl)pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(piperidin-3-yl)pyridine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the piperidin-3-yl group can enhance binding affinity and specificity to these targets, leading to desired biological effects .

Comparison with Similar Compounds

- 2-Bromo-5-(piperidin-4-yl)pyridine

- 2-Bromo-5-(piperidin-2-yl)pyridine

- 2-Chloro-5-(piperidin-3-yl)pyridine

Comparison: Compared to its analogs, 2-Bromo-5-(piperidin-3-yl)pyridine is unique due to the specific positioning of the bromine atom and the piperidin-3-yl group. This unique structure can result in different reactivity and binding properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Biological Activity

2-Bromo-5-(piperidin-3-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a bromine atom attached to a pyridine ring and a piperidine moiety. The presence of the bromine atom enhances its reactivity, while the piperidine ring is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related pyridine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 15.625 to 125 μM against reference strains and clinical isolates .

Antiparasitic Activity

In vitro studies have demonstrated that pyridine derivatives can display antiparasitic activity. For instance, modifications in the structure of pyridines have been linked to enhanced potency against parasites, with effective concentrations (EC50) reported as low as 0.010 μM for certain derivatives . This suggests that structural variations significantly influence biological efficacy.

Neuropharmacological Effects

Compounds containing piperidine rings are frequently investigated for their neuropharmacological effects. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant-like effects. The structural characteristics allow for interactions with receptors involved in neurological pathways.

The mechanism of action for this compound involves its binding to specific molecular targets, including enzymes and receptors. The bromine atom and the piperidine group play critical roles in modulating its binding affinity and reactivity.

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with this compound:

- Antimicrobial Efficacy : A study evaluated several pyridine derivatives against bacterial strains, revealing that modifications significantly affected their antimicrobial potency. The compound demonstrated effective inhibition against MRSA with an MIC value lower than established antibiotics like ciprofloxacin .

- Neuropharmacological Assessment : In silico modeling indicated promising interactions with serotonin receptors, suggesting potential applications in treating mood disorders.

- Antiparasitic Studies : Research on related compounds revealed that structural modifications could enhance antiparasitic activity, with some derivatives showing EC50 values in the nanomolar range .

Data Table: Biological Activities of Related Compounds

Properties

IUPAC Name |

2-bromo-5-piperidin-3-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFMSXWQFMBZST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CN=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.